(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Propriétés
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-4-3-5-23-16(13)21-17(22-6-10-28-11-7-22)14(18(23)25)12-15-19(26)24(8-9-27-2)20(29)30-15/h3-5,12H,6-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQHQGNBJZXNAS-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties, including antibacterial and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H22N4O4S2
- Molecular Weight : 446.54 g/mol
- CAS Number : 380582-38-7
- Density : 1.45 g/cm³ (predicted)
This thiazolidinone scaffold is characterized by a unique combination of a thiazolidine ring with a pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
- Cell Line Studies :
- In vitro tests reveal that this compound demonstrates significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and CACO-2 (colorectal cancer) cells. The observed effects are dose-dependent, with IC50 values indicating effective concentrations ranging from 10 nM to 100 µM .
- The compound has been shown to increase reactive oxygen species (ROS) levels in certain cell types, leading to oxidative stress and subsequent apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 - 100 | Induction of apoptosis via ROS generation |
| CACO-2 | 20 - 80 | Cell cycle arrest and apoptosis |
Antibacterial Activity
Thiazolidinone derivatives have also been evaluated for their antibacterial properties. The compound exhibits notable antibacterial activity against various strains of bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Bacterial Strains Tested :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Antioxidant Activity
The compound's antioxidant properties have been assessed using various assays that measure its ability to scavenge free radicals and reduce oxidative stress.
- Mechanism :
Case Studies
Several case studies have explored the therapeutic implications of thiazolidinone derivatives:
- Case Study on Cancer Treatment :
- Antibacterial Efficacy :
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of similar thiazolidine derivatives against various Gram-positive and Gram-negative bacteria. For instance, a study evaluating a series of thiazolidine derivatives revealed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 1 | 0.015 | 0.030 | Bacillus cereus |
| Compound 2 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 3 | 0.045 | 0.060 | Staphylococcus aureus |
Antifungal Activity
The compound also exhibits antifungal properties, with MIC values indicating effectiveness against fungi such as Trichoderma viride. The antifungal activity of thiazolidine derivatives is comparable to established antifungal agents .
Table 2: Antifungal Activity of Thiazolidine Derivatives
| Compound | MIC (mg/mL) | Most Sensitive Fungi |
|---|---|---|
| Compound A | 0.004 | Trichoderma viride |
| Compound B | 0.060 | Aspergillus fumigatus |
Applications in Cancer Research
The compound's structural components suggest potential anticancer activity, particularly through the inhibition of specific signaling pathways involved in tumorigenesis. Research on related morpholino compounds has shown their ability to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer progression .
Case Study: PI3K Inhibition
A study focused on morpholino-based compounds reported that modifications to the morpholino group significantly affected PI3K isoform inhibition, with some derivatives showing enhanced potency against PI3Kα and PI3Kβ . This indicates that the compound may have similar mechanisms of action.
Table 3: PI3K Inhibition Potency of Morpholino Derivatives
| Compound | IC50 (nM) | Effect on PI3K Isoforms |
|---|---|---|
| ZSTK474 | 3.9 | Strong Inhibition |
| Morpholino A | 9.9 | Moderate Inhibition |
| Morpholino B | 14.6 | Reduced Inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation reactions involving thiazolidinone precursors and substituted pyridopyrimidine aldehydes. Key steps include refluxing in ethanol with catalysts like piperidine (0.5 mL) for 3–4 hours to form the methylene bridge . Solvent selection (e.g., ethanol vs. DMF/EtOH mixtures) and molar ratios (typically 1:1 stoichiometry) critically affect crystallinity and purity. Recrystallization from DMF/EtOH (1:1) is recommended to isolate high-purity solids .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- FT-IR : Confirm the presence of thioxothiazolidinone (C=S stretch at ~1250 cm⁻¹) and morpholino groups (C-O-C at ~1100 cm⁻¹) .
- NMR : Use - and -NMR to verify Z-configuration of the methylene group (δ 7.2–7.8 ppm for vinyl protons) and methoxyethyl substituents (δ 3.2–3.6 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities; for example, Z-configuration is confirmed by dihedral angles between the pyrido[1,2-a]pyrimidine and thiazolidinone moieties .
Advanced Research Questions
Q. How can computational methods predict the compound’s stereochemical stability and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the energy barrier for Z→E isomerization, which is influenced by steric hindrance from the 9-methyl and morpholino groups. Molecular docking studies further assess binding affinities to biological targets like kinase enzymes .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. Cross-reference with structural analogs (e.g., anthracenyl or benzaldehyde derivatives) to identify substituent-dependent trends .
Q. How does the morpholino substituent influence the compound’s pharmacokinetic properties?
The morpholino group enhances solubility via hydrogen bonding but may reduce blood-brain barrier permeability. Use in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) to quantify these effects. Compare with analogs lacking the morpholino group to isolate its contribution .
Q. What methodologies validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-MS, focusing on hydrolysis of the thioxothiazolidinone ring or oxidation of the methylene bridge .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?
Systematic modifications to the pyrido[1,2-a]pyrimidine core (e.g., replacing methyl with halogen groups) or thiazolidinone substituents (e.g., varying methoxyethyl chain length) can improve target binding. SAR analysis using 3D-QSAR models correlates substituent electronegativity with activity .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Optimize solvent recovery (e.g., ethanol distillation) and replace hazardous reagents (e.g., POCl) with greener alternatives. Pilot-scale reactions (1–5 mmol) should include in-line FT-IR monitoring to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
